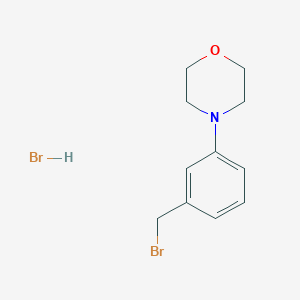

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide

説明

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a brominated aromatic compound featuring a morpholine ring attached to a bromomethyl-substituted phenyl group. The hydrobromide salt enhances its stability and solubility, making it suitable for applications in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry . It is commercially available in 250 mg quantities (Ref: 10-F528894) .

特性

IUPAC Name |

4-[3-(bromomethyl)phenyl]morpholine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.BrH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVBFNMHCZSVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(3-methylphenyl)morpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

化学反応の分析

Types of Reactions

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

科学的研究の応用

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

作用機序

The mechanism of action of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it a valuable tool in biochemical research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Morpholine-Based Derivatives

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine

- Molecular Formula: C₁₁H₁₄BrNO₃S

- Molecular Weight : 320.20

- CAS RN : 941717-06-2

- Key Features :

- Contains a sulfonyl group (-SO₂-) instead of a hydrobromide salt.

- Melting point: 71.5–73.5°C .

- Applications : The sulfonyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions. Its structural rigidity may suit crystallography studies (e.g., using SHELX programs for refinement ).

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine Hydrochloride

- Molecular Formula : C₁₁H₁₄BrClN₂O (hydrochloride salt).

- CAS RN : 952290-08-3

- Key Features: Substituted with both bromo and chloro groups on the phenyl ring.

4-(4-Bromo-3-fluorophenyl)morpholine

Non-Morpholine Heterocyclic Analogues

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

- Molecular Formula : C₉H₈BrN₃·HBr

- Molecular Weight : 318.99

- CAS RN : 1138011-23-0

- Key Features: Triazole ring replaces morpholine, introducing additional nitrogen atoms. High thermal stability (melting point >280°C, decomposition) .

2-[3-(Bromomethyl)phenyl]thiophene

- Molecular Formula : C₁₁H₉BrS

- CAS RN : 85553-44-2

- Key Features :

Comparative Data Table

生物活性

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Synthesis

The compound features a bromomethyl group attached to a phenyl ring and a morpholine ring, which enhances its solubility and reactivity. The synthesis typically involves the bromination of 4-(3-methylphenyl)morpholine using bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to ensure high yield and purity.

The mechanism of action for 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide involves the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows it to inhibit enzyme activity or modulate receptor functions, making it a valuable tool in biochemical research.

Antifungal Activity

Recent studies have indicated that the compound exhibits antifungal properties , particularly through its interactions with enzyme targets in fungal cells. The presence of the bromomethyl group significantly enhances its reactivity compared to similar compounds, leading to improved antifungal efficacy .

Cytotoxicity Studies

Cytotoxicity analysis has been conducted using various cell lines, including NIH/3T3. The compound's IC50 values indicate its potential as a therapeutic agent with minimal toxicity towards normal cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide | NIH/3T3 | TBD |

Further studies are required to establish precise IC50 values for this compound against specific cell lines .

Research Applications

- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.

- Biochemical Research : Explored for enzyme inhibition studies and receptor binding assays due to its ability to form covalent bonds with biological molecules.

- Industrial Applications : Utilized in the production of specialty chemicals and materials such as polymers .

Comparative Analysis with Similar Compounds

The unique structure of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide distinguishes it from similar compounds like 4-(Bromomethyl)pyridine hydrobromide and 4-(Bromomethyl)benzoic acid. Its dual functionality—combining a bromomethyl group with a morpholine ring—enhances both its solubility and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。